molecular formula C7H8N2O2 B1588161 2-Methylamino-isonicotinic acid CAS No. 876717-53-2

2-Methylamino-isonicotinic acid

Cat. No.: B1588161
CAS No.: 876717-53-2
M. Wt: 152.15 g/mol
InChI Key: AEVQBYDPFDRIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-isonicotinic acid (CAS: 26156-52-5) is a pyridine derivative with a methylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol.

Properties

IUPAC Name

2-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVQBYDPFDRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424432
Record name 2-Methylamino-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-53-2
Record name 2-Methylamino-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylamino)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-isonicotinic acid typically involves the reaction of isonicotinic acid with methylamine. One common method involves the use of methyl 2-cyanoisonicotinate as a starting material. The reaction proceeds by mixing methyl 2-cyanoisonicotinate with dioxane and adding a 4M sodium hydroxide aqueous solution. The reaction is carried out at a temperature range of 20-50°C for 3-8 hours, monitored by thin-layer chromatography (TLC) until the raw materials are completely reacted .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methylamino-isonicotinic acid has shown promise in the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb). This compound's structural similarity to isoniazid, a well-known antitubercular drug, suggests that it may also inhibit mycolic acid synthesis, a crucial component of the bacterial cell wall.

Case Study: Antimycobacterial Activity

A study investigated the synthesis of various derivatives of isoniazid, including those incorporating this compound. These derivatives were tested for their efficacy against drug-sensitive and resistant strains of Mtb, revealing that modifications could enhance lipophilicity and improve antimicrobial activity .

Agricultural Science

Research indicates that derivatives of isonicotinic acid, including this compound, can enhance plant resistance to pathogens. In one study, various ester derivatives were synthesized and tested for their ability to induce resistance in tobacco plants against viral infections. The results showed significant reductions in necrotic spots on leaves treated with these compounds, demonstrating their potential as agrochemicals .

Table: Efficacy of Isonicotinic Acid Derivatives in Plant Resistance

CompoundResistance Induction (%)Reduction in Necrotic Spots (%)
This compoundTBDTBD
Isonicotinic Acid<10-
2,6-Dichloroisonicotinic Acid8275

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of valuable derivatives for further research and application.

Reaction Pathways

The compound can undergo:

  • Oxidation : Producing N-oxides.
  • Reduction : Converting carboxylic acid groups to alcohols.
  • Substitution : The amino group can react with acyl chlorides to form amides.

Mechanism of Action

The mechanism of action of 2-Methylamino-isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-methylamino-isonicotinic acid and related pyridine derivatives:

Compound Name CAS RN Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 26156-52-5 2-(Methylamino), 4-COOH C₇H₈N₂O₂ 152.15 Moderate lipophilicity; potential for hydrogen bonding and enzyme inhibition .
Methyl 2-aminoisonicotinate 27655-40-9 2-Amino, 4-COOCH₃ C₈H₈N₂O₂ 164.16 Ester form increases lipophilicity; used as an intermediate in synthesis .
2-Aminonicotinic acid 5345-47-1 2-Amino, 4-COOH C₆H₆N₂O₂ 138.12 Higher solubility in water due to free amino and carboxylic acid groups .
2-Chloro-6-methylisonicotinic acid 503555-50-8 2-Cl, 6-CH₃, 4-COOH C₇H₆ClNO₂ 185.58 Enhanced lipophilicity; chloro-substituent may improve metabolic stability .
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid 1479547-38-0 3-Amino, 2-(3-methylpiperidinyl), 4-COOH C₁₂H₁₇N₃O₂ 235.28 Bulky substituent reduces solubility but may enhance receptor binding specificity .
2-(Ethyl(2-hydroxyethyl)amino)isonicotinic acid N/A 2-(Ethyl-hydroxyethyl-amino), 4-COOH C₁₁H₁₆N₂O₃ 224.26 Hydroxyethyl group improves water solubility; explored in drug delivery systems .

Key Findings:

Structural Impact on Solubility: The methyl ester derivative (Methyl 2-aminoisonicotinate) exhibits higher lipophilicity compared to the carboxylic acid form, making it more suitable for crossing biological membranes . Hydrophilic substituents, such as hydroxyethyl (in 2-(Ethyl(2-hydroxyethyl)amino)isonicotinic acid), enhance aqueous solubility, which is critical for intravenous drug formulations .

Bioactivity and Therapeutic Potential: Amino-substituted pyridines (e.g., 2-Aminonicotinic acid) are studied for molecular recognition in antiviral and anticancer therapies due to their hydrogen-bonding capabilities . Chloro and methyl groups (e.g., in 2-Chloro-6-methylisonicotinic acid) may confer resistance to metabolic degradation, improving drug half-life .

Synthetic Considerations: Bulky groups like 3-methylpiperidinyl (in 1479547-38-0) complicate synthesis but can increase target specificity via steric effects . Ester-to-acid hydrolysis is a common step in derivatizing compounds like Methyl 2-aminoisonicotinate into active carboxylic acids .

Biological Activity

2-Methylamino-isonicotinic acid (CAS No. 876717-53-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and plant biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative characterized by the presence of a methylamino group at the 2-position. Its structure can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

This compound is soluble in water and exhibits properties that make it suitable for various applications in organic synthesis and biological research.

The biological activity of this compound primarily involves its interaction with specific receptors and pathways:

  • Prokineticin Receptors (PKR1 and PKR2) : Research indicates that this compound activates prokineticin receptors, which are G protein-coupled receptors involved in numerous physiological processes, including gut motility, neurogenesis, and immune response modulation . Activation of these receptors leads to phospholipase C activation, calcium mobilization, and mitogen-activated protein kinase (MAPK) pathway stimulation .

1. Antimicrobial Properties

Studies have demonstrated that derivatives of isonicotinic acid exhibit antimicrobial activity. For instance, modifications to the structure of isonicotinic acid have been shown to enhance its efficacy against various pathogens. The application of related compounds has resulted in increased resistance in plants against bacterial and fungal infections .

2. Plant Resistance Induction

The compound has been reported to induce systemic acquired resistance (SAR) in several plant species. In field studies, this compound has shown effectiveness in enhancing plant resistance against pathogens such as Cercospora nicotianae and Phytophthora parasitica, with notable reductions in disease symptoms observed .

CompoundPathogen ResistanceReduction in Symptoms
This compoundCercospora nicotianaeUp to 75%
2,6-Dichloroisonicotinic AcidPhytophthora parasiticaUp to 97%

3. Neurological Effects

Research suggests that this compound may influence neurotransmitter systems, potentially modulating mood and cognitive functions through its interaction with dopamine and serotonin receptors. This aspect highlights its potential therapeutic applications in treating neurological disorders.

Case Studies

Case Study 1: Plant Resistance Enhancement
In a controlled experiment, the application of this compound to tobacco plants resulted in a significant reduction of necrotic spots caused by viral infections. The study indicated a reduction rate of up to 75%, showcasing the compound's potential as a biopesticide or plant health promoter .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various isonicotinic acid derivatives, including this compound. The findings highlighted that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in agricultural applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Methylamino-isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.